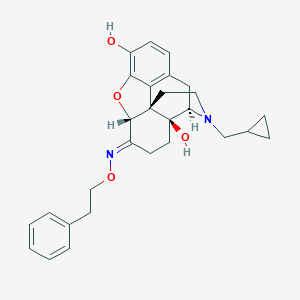

6-(2-Phenylethyl)oximino naltrexone

Description

Properties

CAS No. |

127227-10-5 |

|---|---|

Molecular Formula |

C28H32N2O4 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1 |

InChI Key |

IAXZIXAQAXBZQX-WREUMIDGSA-N |

SMILES |

C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Synonyms |

6-(2-phenylethyl)oximino naltrexone NPC 831 NPC-831 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Modifications

- Naltrexone: The parent compound binds competitively to μ-, δ-, and κ-opioid receptors. It undergoes hepatic metabolism to 6-β-naltrexol, an active metabolite with a longer half-life (13 hours vs. naltrexone’s 5 hours) . The C-6 ketone group in naltrexone is critical for receptor interaction, and modifications here (e.g., oximino substitution) may influence potency or selectivity.

- 6-β-Naltrexol: The primary metabolite retains opioid antagonism but exhibits reduced bioavailability and altered renal clearance (230–369 mL/min vs. naltrexone’s 30–127 mL/min) due to tubular secretion . Unlike 6-(2-Phenylethyl)oximino naltrexone, 6-β-naltrexol lacks synthetic modifications, relying on endogenous metabolism for formation.

- It is used for opioid-induced constipation, highlighting how C-17 methylation alters tissue distribution . The C-6 oximino group in this compound may similarly restrict central activity but through steric hindrance rather than charge.

- Naloxone: A shorter-acting antagonist with structural similarity. Unlike this compound, naloxone’s C-14 hydroxyl group enhances binding kinetics, contributing to its rapid reversal of opioid overdoses .

Pharmacokinetic and Metabolic Profiles

| Compound | Half-Life (h) | Renal Clearance (mL/min) | Key Metabolic Pathway |

|---|---|---|---|

| Naltrexone | 5 | 30–127 | Hepatic (CYP3A4) → 6-β-naltrexol |

| 6-β-Naltrexol | 13 | 230–369 | Glucuronidation |

| Methylnaltrexone | 8–12 | 150–200 | Renal excretion (unchanged) |

| This compound* | N/A | N/A | Likely hepatic (speculative) |

*Insufficient data; extrapolated based on structural analogs .

Receptor Binding and Clinical Implications

- Naltrexone : High affinity for μ-opioid receptors (Ki = 0.3 nM), reducing alcohol craving and relapse rates .

- This compound: The bulky phenylethyl group may reduce μ-receptor binding but enhance δ- or κ-selectivity, a hypothesis supported by studies on C-6 modifications in other opioid antagonists .

- Methylnaltrexone : Negligible central activity due to charged quaternary structure, emphasizing peripheral opioid receptor blockade .

Analytical Detection

Its lipophilic phenylethyl group would likely require modified chromatographic conditions (e.g., increased organic phase in mobile phase) .

Preparation Methods

Core Structural Modifications from Naltrexone

Naltrexone serves as the primary precursor due to its established opioid antagonist activity and synthetic accessibility. The C-6 ketone group undergoes oximination to introduce the oxime functional group, followed by O-alkylation with 2-phenylethyl bromide or analogous reagents.

General Reaction Sequence :

-

Oximination :

Naltrexone’s C-6 ketone reacts with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water under reflux to form the intermediate oxime. -

Alkylation :

The oxime intermediate is alkylated with 2-phenylethyl bromide in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 60–80°C.

Alternative Routes via Late-Stage Functionalization

Recent asymmetric syntheses of naltrexone derivatives highlight the use of transition metal-catalyzed C–H activation for introducing substituents. For example, Rh(I)-catalyzed alkenylation and electrocyclization cascades have been employed to construct the morphinan core, though these methods require further adaptation for 6-substituted derivatives.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Base Selection : KCO outperforms NaOH in alkylation due to reduced side reactions (e.g., hydrolysis).

-

Metal Catalysis : Pd-mediated dehydrogenation and Cu(II)/O systems enable selective C–H oxidation for hydroxylation in related naltrexone analogs, though applicability to this derivative requires validation.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Limitations

Regioselectivity and Byproduct Formation

Scalability of Metal-Catalyzed Steps

Rh(I) and Pd catalysts used in preliminary routes are cost-prohibitive for large-scale production.

Emerging Methodologies

Q & A

Q. What validated analytical methods are recommended for quantifying 6-β-naltrexol in plasma?

A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method is validated for quantifying 6-β-naltrexol in plasma, with a linear calibration range of 4.00–2000 pg/mL and a lower limit of quantification (LLOQ) of 4.00 pg/mL . Assay precision (≤6.4% CV) and accuracy (-4.0% to -0.8% relative error) are established using quality control (QC) samples. For samples exceeding the upper limit of quantification (ULOQ), dilution into the calibration range is required prior to analysis .

Q. What are the key pharmacokinetic parameters of 6-β-naltrexol in healthy subjects?

Following oral naltrexone administration, 6-β-naltrexol reaches peak plasma concentrations (Cmax) within 1 hour. The elimination half-life (T1/2) is ~13 hours, with dose-proportional AUC and Cmax over 50–200 mg doses . Renal clearance ranges from 230–369 mL/min, suggesting tubular secretion in addition to glomerular filtration . Urinary excretion accounts for 43% of an oral dose as conjugated and unconjugated forms .

Q. How does renal impairment affect 6-β-naltrexol accumulation?

In moderate-to-severe renal impairment, 6-β-naltrexol accumulates due to reduced clearance, with a 3:1 accumulation ratio compared to naltrexone . Dose adjustments or therapeutic drug monitoring (TDM) are recommended to avoid toxicity .

Q. What is the impact of hepatic cirrhosis on naltrexone and 6-β-naltrexol systemic availability?

Hepatic cirrhosis increases systemic availability of naltrexone by 1.5–2.5-fold, particularly in decompensated disease, due to reduced first-pass metabolism. This necessitates lower initial doses and TDM in hepatic impairment studies .

Advanced Research Questions

Q. How should bioavailability studies for abuse-deterrent formulations (ADFs) of naltrexone derivatives be designed?

Use a crossover design comparing test (ADF) and reference formulations under fasted/fed conditions. Key endpoints include Cmax, Tmax, and AUC for both parent drug and metabolites. For ADFs, confirm low naltrexone/6-β-naltrexol plasma levels (<4 pg/mL) to validate sequestration efficacy . Pharmacokinetic equivalence is determined using 90% confidence intervals for AUC and Cmax ratios .

Q. How can contradictory data on 6-β-naltrexol accumulation be resolved in long-term dosing studies?

While single-dose studies report no naltrexone accumulation, 6-β-naltrexol accumulates with repeated dosing due to its longer T1/2 (~13 hours) . In renal impairment, this is exacerbated . Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability in clearance and volume of distribution . Validate models with sparse sampling and Bayesian estimation in target populations.

Q. What methodological considerations apply to drug interaction studies with naltrexone derivatives?

Avoid concomitant monoamine oxidase inhibitors (MAOIs) due to hypertensive risks from bupropion-naltrexone interactions . Design studies to assess CYP450 enzyme induction/inhibition (e.g., CYP3A4/2D6) and protein-binding displacement. Use steady-state dosing and measure free vs. total plasma concentrations to interpret interactions .

Q. How can enterohepatic recycling of 6-β-naltrexol be experimentally confirmed?

Administer cholestyramine (a bile acid sequestrant) and compare AUC and T1/2 with/without treatment. A reduction in AUC or shortened T1/2 confirms enterohepatic recycling . Alternatively, use radiolabeled naltrexone to track biliary excretion and intestinal reabsorption in animal models .

Q. What factorial design strategies optimize dose-response studies for naltrexone derivatives?

Employ a 2x2 factorial design to test dose levels (e.g., 50 mg vs. 100 mg) and administration routes (oral vs. depot). Measure metabolite ratios (6-β-naltrexol/naltrexone) to assess first-pass metabolism differences. Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal/hepatic function) affecting pharmacokinetics .

Q. How should below-the-limit-of-quantification (BLQ) data be handled in pharmacokinetic analyses?

For BLQ values (<4 pg/mL), set concentrations to 0 in non-compartmental analysis (NCA) to avoid bias . In population models, use likelihood-based approaches (e.g., M3 method) to account for censored data. Sensitivity analyses comparing BLQ imputation methods (0, LLOQ/2, or omission) are critical for robust parameter estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.